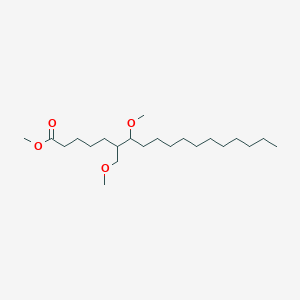
Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester is a complex organic compound with the molecular formula C22H44O4. It is characterized by the presence of an ester group, methoxy groups, and a long carbon chain, making it a unique molecule with specific chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester typically involves esterification reactions. One common method is the reaction of octadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Octadecanoic acid and methanol.
Reduction: Octadecanol and methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release octadecanoic acid and methanol, which can then participate in various biochemical pathways. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and interaction with biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecanoic acid, methyl ester: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
Hexadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester: Similar structure but with a shorter carbon chain, affecting its physical properties and reactivity.
Octadecanoic acid, 6-(methoxymethyl)-, methyl ester: Missing one methoxy group, leading to different chemical behavior.
Uniqueness
Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility in organic solvents and its ability to participate in a variety of chemical reactions .
Eigenschaften
CAS-Nummer |
184238-42-4 |
|---|---|
Molekularformel |
C22H44O4 |
Molekulargewicht |
372.6 g/mol |
IUPAC-Name |
methyl 7-methoxy-6-(methoxymethyl)octadecanoate |
InChI |
InChI=1S/C22H44O4/c1-5-6-7-8-9-10-11-12-13-17-21(25-3)20(19-24-2)16-14-15-18-22(23)26-4/h20-21H,5-19H2,1-4H3 |
InChI-Schlüssel |
SIHGJOULYXWGRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(C(CCCCC(=O)OC)COC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


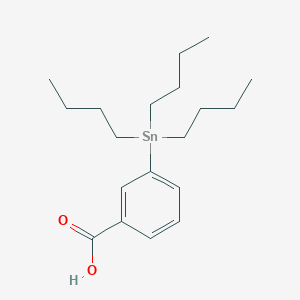
![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
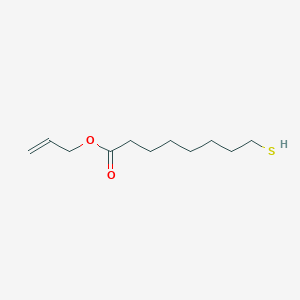
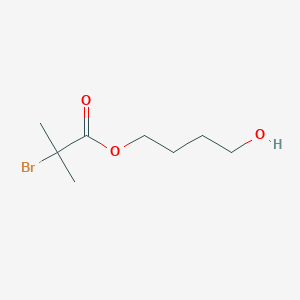
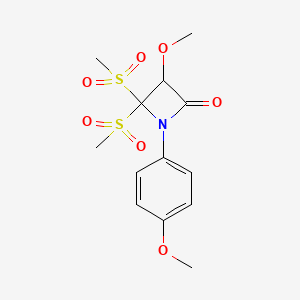
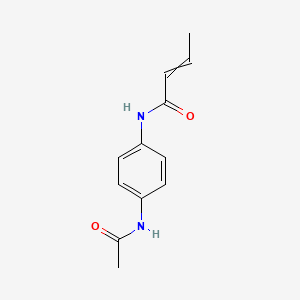
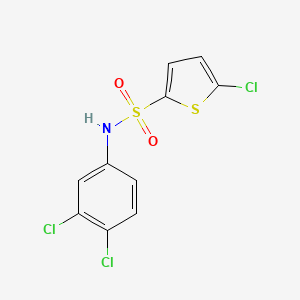
![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)
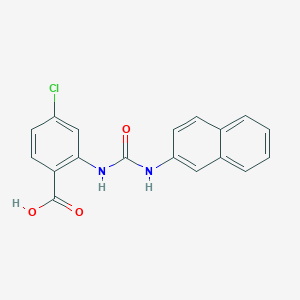
![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)
![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)
